![molecular formula C9H10 B11945174 Bicyclo[4.2.1]nona-2,4,7-triene CAS No. 5240-87-9](/img/structure/B11945174.png)
Bicyclo[4.2.1]nona-2,4,7-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[421]nona-2,4,7-triene is an organic compound with the molecular formula C₉H₁₀ It is a bicyclic hydrocarbon that features a unique structure with three double bonds
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nona-2,4,7-triene can be synthesized through a [6π+2π] cycloaddition reaction. This involves the reaction of cyclohepta-1,3,5-triene with alkynes or 1,2-dienes in the presence of a catalytic system such as titanium(IV) chloride and diethylaluminum chloride . The reaction typically occurs under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route involving cycloaddition reactions can be scaled up for larger production. The use of efficient catalytic systems and optimized reaction conditions can facilitate the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Bicyclo[4.2.1]nona-2,4,7-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives with various functional groups.
科学的研究の応用
Bicyclo[4.2.1]nona-2,4,7-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of bicyclo[4.2.1]nona-2,4,7-triene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to its strained bicyclic structure and the presence of multiple double bonds. These features make it a versatile intermediate in chemical reactions, allowing it to participate in various pathways to form different products.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.1]nona-2,4-diene: Similar structure but with fewer double bonds.
9-Azabicyclo[4.2.1]nona-2,4,7-triene: Contains a nitrogen atom in the bicyclic structure.
Bicyclo[4.2.1]nona-2,4,7-trien-9-one: Contains a ketone group.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the resulting chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.
特性
CAS番号 |
5240-87-9 |
|---|---|
分子式 |
C9H10 |
分子量 |
118.18 g/mol |
IUPAC名 |
bicyclo[4.2.1]nona-2,4,7-triene |
InChI |
InChI=1S/C9H10/c1-2-4-9-6-5-8(3-1)7-9/h1-6,8-9H,7H2 |
InChIキー |
IHYGTTYKWKUIBR-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC=CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


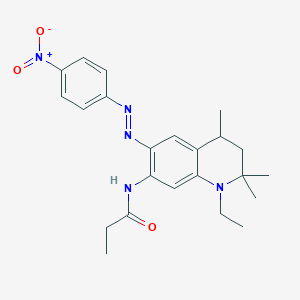
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
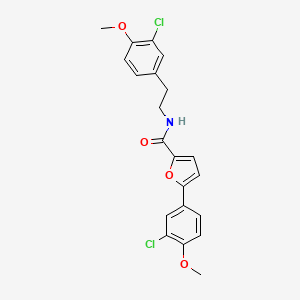

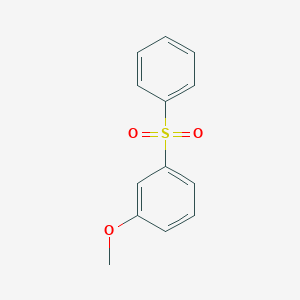

![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)

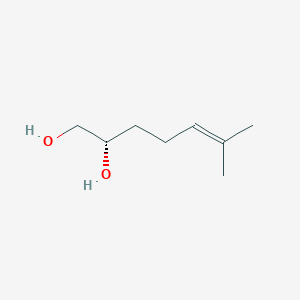

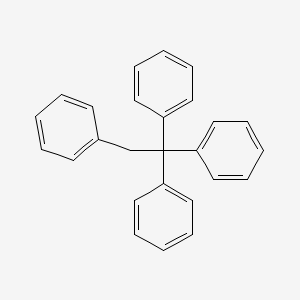
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)

